Cas no 2228869-45-0 (3-(3-bromo-4-chlorophenyl)azetidine)

3-(3-bromo-4-chlorophenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromo-4-chlorophenyl)azetidine
- Azetidine, 3-(3-bromo-4-chlorophenyl)-
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- Inchi: 1S/C9H9BrClN/c10-8-3-6(1-2-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2
- InChI Key: WTOMVUKWTJCTNU-UHFFFAOYSA-N
- SMILES: N1CC(C2=CC=C(Cl)C(Br)=C2)C1
Experimental Properties
- Density: 1.547±0.06 g/cm3(Predicted)
- Boiling Point: 313.0±42.0 °C(Predicted)
- pka: 10.26±0.40(Predicted)
3-(3-bromo-4-chlorophenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926236-1.0g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1926236-0.5g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1926236-0.05g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1926236-0.1g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1926236-2.5g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1926236-0.25g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1926236-10.0g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1926236-5.0g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1926236-10g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1926236-1g |
3-(3-bromo-4-chlorophenyl)azetidine |
2228869-45-0 | 1g |
$1343.0 | 2023-09-17 |
3-(3-bromo-4-chlorophenyl)azetidine Related Literature
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
Additional information on 3-(3-bromo-4-chlorophenyl)azetidine
Introduction to 3-(3-bromo-4-chlorophenyl)azetidine (CAS No. 2228869-45-0)
3-(3-bromo-4-chlorophenyl)azetidine, a compound with the chemical formula C₈H₆BrClN₂, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both bromo and chloro substituents on the phenyl ring, combined with the azetidine ring, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure is characterized by a benzene ring substituted with a bromine atom at the 3-position and a chlorine atom at the 4-position, linked to an azetidine ring. This specific arrangement of functional groups enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. The azetidine ring, a five-membered heterocycle containing two nitrogen atoms, is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitution and cyclization processes.
In recent years, there has been growing interest in azetidine derivatives due to their potential pharmacological activities. Studies have shown that compounds containing the azetidine moiety exhibit various biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of halogen atoms into the phenyl ring further modulates these properties, making 3-(3-bromo-4-chlorophenyl)azetidine a promising candidate for further investigation.
One of the most compelling aspects of 3-(3-bromo-4-chlorophenyl)azetidine is its utility as a building block in medicinal chemistry. The bromo and chloro substituents provide reactive sites for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in the synthesis of complex organic molecules. These reactions allow for the introduction of diverse functional groups, enabling the creation of novel drug candidates with tailored biological activities.
Recent research has highlighted the importance of halogenated aromatic compounds in drug discovery. The presence of bromine and chlorine atoms in 3-(3-bromo-4-chlorophenyl)azetidine not only enhances its reactivity but also contributes to its binding affinity with biological targets. This has led to several studies exploring its potential as an intermediate in the synthesis of small-molecule drugs targeting various diseases.
The pharmaceutical industry has been particularly interested in developing new therapeutic agents that can modulate protein-protein interactions. Azetidine derivatives have shown promise in this area due to their ability to interact with specific amino acid residues in proteins. The halogenated phenyl ring in 3-(3-bromo-4-chlorophenyl)azetidine provides additional opportunities for designing molecules that can selectively bind to these targets.
In addition to its synthetic utility, 3-(3-bromo-4-chlorophenyl)azetidine has been investigated for its potential role in materials science. The unique electronic properties of halogenated aromatic compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The azetidine ring contributes to the molecule's rigidity, which is beneficial for maintaining structural integrity in these applications.
The synthesis of 3-(3-bromo-4-chlorophenyl)azetidine involves several key steps that highlight the importance of careful reaction optimization. The initial step typically involves the bromination and chlorination of a phenyl precursor, followed by coupling with an azetidine derivative. Each step requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales.
One of the challenges associated with working with halogenated aromatic compounds is their reactivity towards nucleophiles. This can lead to side reactions if not properly managed. However, recent developments in catalytic systems have enabled more efficient and selective transformations, reducing unwanted byproducts. These advancements have significantly improved the practicality of using compounds like 3-(3-bromo-4-chlorophenyl)azetidine in drug development.
The biological evaluation of 3-(3-bromo-4-chlorophenyl)azetidine has revealed several interesting properties that warrant further investigation. In vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting potential applications in antibiotic development. Additionally, preliminary data indicate that it may have anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases.
The future prospects for 3-(3-bromo-4-chlorophenyl)azetidine are promising, given its versatility as a synthetic intermediate and its potential biological activities. Continued research is needed to fully elucidate its pharmacological profile and explore new applications in drug discovery and materials science. As our understanding of molecular interactions grows, compounds like this are likely to play an increasingly important role in developing innovative therapeutic strategies.
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